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molecular formula C11H13B B1601355 6-Bromo-1,1-dimethylindane CAS No. 67159-88-0

6-Bromo-1,1-dimethylindane

Cat. No. B1601355
M. Wt: 225.12 g/mol
InChI Key: XTSAEIQNMRIQAS-UHFFFAOYSA-N
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Patent
US07253319B2

Procedure details

Following a procedure similar to that for the preparation of 6-bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one (Compound 3) while using 6-bromo-1,1-dimethyl-indan (Compound 11, 2.45 g, 10.9 mmol) as the starting material afforded the title compound (1.95 g, 75% yield) as a white solid:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7]C[C:5]2([CH3:14])[CH3:13].BrC1C=C2C(CCC2(C)C)=CC=1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][C:5]2([CH3:13])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(CCC(C2=CC1)=O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(CCC(C2=CC1)=O)(C)C
Step Two
Name
Quantity
2.45 g
Type
reactant
Smiles
BrC1=CC=C2CCC(C2=C1)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2CCC(C2=C1)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(CC(C2=CC1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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